molecular formula C12H22N2O2 B1403674 exo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane CAS No. 1408074-85-0

exo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane

Cat. No.: B1403674
CAS No.: 1408074-85-0
M. Wt: 226.32 g/mol
InChI Key: KAZCIFZEEFNPOF-AEJSXWLSSA-N
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Description

Exo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane: is a bicyclic compound that features a unique structure with a tert-butoxycarbonyl (Boc) protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of exo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as bicyclo[3.2.1]octane derivatives.

    Boc Protection: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine (TEA) to form the Boc-protected intermediate.

    Cyclization: The protected intermediate undergoes cyclization reactions to form the bicyclic structure. This step often involves the use of catalysts and specific reaction conditions to ensure high yield and selectivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: Exo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane is used as a building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study the interactions of bicyclic amines with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its bicyclic structure and Boc-protected amino group make it a versatile scaffold for drug development.

Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its unique properties contribute to the development of high-performance materials.

Mechanism of Action

The mechanism of action of exo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions. The bicyclic structure provides rigidity and stability, allowing the compound to interact with enzymes, receptors, and other biological molecules.

Comparison with Similar Compounds

    8-Oxabicyclo[3.2.1]octane: This compound features an oxygen atom in the bicyclic structure and is used in similar applications.

    11-Oxatricyclo[5.3.1.0]undecane: Another bicyclic compound with a different ring system, used in natural product synthesis.

    Bicyclo[2.2.2]octane: A related structure with different ring sizes, used in various chemical and biological studies.

Uniqueness: Exo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane is unique due to its specific combination of a Boc-protected amino group and a bicyclic structure. This combination provides distinct chemical and biological properties, making it valuable in a wide range of applications.

Properties

IUPAC Name

tert-butyl N-[(1R,2S,5S)-8-azabicyclo[3.2.1]octan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-7-5-8-4-6-9(10)13-8/h8-10,13H,4-7H2,1-3H3,(H,14,15)/t8-,9+,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZCIFZEEFNPOF-AEJSXWLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2CCC1N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@@H]2CC[C@H]1N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
exo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane
Reactant of Route 2
exo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane
Reactant of Route 3
exo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane
Reactant of Route 4
exo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane
Reactant of Route 5
exo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane
Reactant of Route 6
exo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane

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